N-Boc-PEG8-アルコール

概要

説明

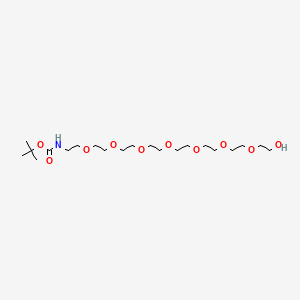

N-Boc-PEG8-alcohol: is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media, while the hydroxyl group allows for further derivatization or replacement with other reactive functional groups. The Boc group can be deprotected under mild acidic conditions to form the free amine .

科学的研究の応用

Chemistry:

Biology:

Bioconjugation: The compound is used in bioconjugation applications to attach biologically active molecules to PEG chains, enhancing their solubility and stability.

Medicine:

Drug Delivery: N-Boc-PEG8-alcohol is employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

Industry:

作用機序

Target of Action

N-Boc-PEG8-alcohol is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .

Mode of Action

N-Boc-PEG8-alcohol, as a part of a PROTAC molecule, connects two essential ligands: one for the E3 ubiquitin ligase and the other for the target protein . This enables the PROTAC to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome, a complex that degrades proteins, leading to the target protein’s degradation .

Biochemical Pathways

The key biochemical pathway involved in the action of N-Boc-PEG8-alcohol, as part of a PROTAC, is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By manipulating this system, PROTACs can selectively degrade target proteins .

Pharmacokinetics

Its hydrophilic polyethylene glycol (peg) spacer is known to increase solubility in aqueous media , which could potentially enhance its bioavailability. The Boc-protected amino group can be deprotected under mild acidic conditions to form a free amine , which may also influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of N-Boc-PEG8-alcohol, as part of a PROTAC, is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can have various effects at the molecular and cellular levels depending on the specific role of the target protein .

Action Environment

The action of N-Boc-PEG8-alcohol, as part of a PROTAC, can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotection of the Boc group . Additionally, factors that affect the ubiquitin-proteasome system, such as temperature and the presence of other proteins, can also influence the action of the PROTAC .

生化学分析

Biochemical Properties

N-Boc-PEG8-alcohol plays a significant role in biochemical reactions, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to their ubiquitination and subsequent degradation by the proteasome . The polyethylene glycol spacer in N-Boc-PEG8-alcohol increases solubility and reduces steric hindrance, facilitating interactions with enzymes and proteins. The hydroxyl group can be modified to introduce various functional groups, enabling the compound to interact with a wide range of biomolecules, including enzymes, proteins, and other cellular components .

Cellular Effects

N-Boc-PEG8-alcohol influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, its role in PROTAC synthesis allows for the targeted degradation of specific proteins, which can alter cell function and behavior. For example, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis. Additionally, N-Boc-PEG8-alcohol can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of N-Boc-PEG8-alcohol involves its incorporation into PROTACs, which mediate the targeted degradation of proteins. The compound’s polyethylene glycol spacer enhances solubility and reduces steric hindrance, allowing for efficient binding to target proteins and E3 ubiquitin ligases. The hydroxyl group can be modified to introduce various functional groups, enabling the compound to interact with a wide range of biomolecules. Upon binding, the PROTAC recruits the target protein to the E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Boc-PEG8-alcohol can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its tert-butoxycarbonyl group can be deprotected under mild acidic conditions to form the free amine. Long-term studies have shown that N-Boc-PEG8-alcohol can maintain its activity and function over extended periods, although its effects on cellular function may vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of N-Boc-PEG8-alcohol in animal models vary with different dosages. At low doses, the compound can effectively modulate cellular processes without causing significant toxicity. At high doses, N-Boc-PEG8-alcohol may exhibit toxic or adverse effects, such as cellular stress or apoptosis. Threshold effects have been observed in studies, indicating that there is a critical concentration above which the compound’s effects become pronounced .

Metabolic Pathways

N-Boc-PEG8-alcohol is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s hydroxyl group can be modified to introduce various functional groups, enabling it to participate in diverse biochemical reactions. Additionally, N-Boc-PEG8-alcohol can influence the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Transport and Distribution

Within cells and tissues, N-Boc-PEG8-alcohol is transported and distributed through interactions with transporters and binding proteins. The polyethylene glycol spacer enhances solubility and reduces steric hindrance, facilitating its movement within the cellular environment. The compound’s localization and accumulation can be influenced by its interactions with specific transporters and binding proteins, which can affect its activity and function .

Subcellular Localization

N-Boc-PEG8-alcohol exhibits specific subcellular localization, which can impact its activity and function. The compound’s polyethylene glycol spacer and hydroxyl group enable it to interact with various cellular compartments and organelles. Targeting signals and post-translational modifications can direct N-Boc-PEG8-alcohol to specific subcellular locations, where it can exert its effects on cellular processes .

準備方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-Boc-PEG8-alcohol typically begins with the selection of appropriate PEG and Boc-protected amine precursors.

Reaction Steps:

Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH conditions to ensure the stability of the PEG chain and the Boc group.

Industrial Production Methods:

Batch Processing: Industrial production of N-Boc-PEG8-alcohol often involves batch processing techniques where the reactions are carried out in large reactors with precise control over temperature, pressure, and pH.

Purification: The final product is purified using techniques such as chromatography to remove any impurities and ensure high purity.

化学反応の分析

Types of Reactions:

Oxidation: The hydroxyl group in N-Boc-PEG8-alcohol can undergo oxidation to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form primary alcohols or amines.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products:

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Primary alcohols, amines.

Substitution Products: Halides, esters.

類似化合物との比較

N-Boc-PEG4-alcohol: A shorter PEG chain with similar properties but lower solubility and flexibility.

N-Boc-PEG12-alcohol: A longer PEG chain with higher solubility and flexibility but may have different pharmacokinetic properties.

Uniqueness:

Optimal Chain Length: N-Boc-PEG8-alcohol offers a balance between solubility and flexibility, making it suitable for a wide range of applications.

Versatility: The presence of both hydroxyl and Boc-protected amino groups allows for diverse chemical modifications and applications

生物活性

N-Boc-PEG8-alcohol is a polyethylene glycol (PEG) derivative that plays a crucial role in bioconjugation applications, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique structure, which includes a hydroxyl group and a Boc-protected amino group, enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry and drug delivery systems.

Chemical Structure and Properties

N-Boc-PEG8-alcohol has the following chemical characteristics:

- Molecular Formula : CHN O

- Molecular Weight : 469.6 g/mol

- CAS Number : 1345337-22-5

- Purity : ≥95%

- Storage Conditions : Recommended at -20°C

The compound features a hydrophilic PEG backbone that increases solubility in aqueous environments, which is essential for biological applications. The presence of the Boc protecting group allows for selective deprotection under acidic conditions, enabling further functionalization of the amine group.

1. Antibody-Drug Conjugates (ADCs)

N-Boc-PEG8-alcohol serves as a linker in ADCs, where it connects cytotoxic drugs to monoclonal antibodies. This targeted approach enhances the therapeutic efficacy while minimizing off-target effects. The hydrophilic nature of PEG reduces immunogenicity and improves the solubility of the conjugate, facilitating its distribution in biological systems .

2. Proteolysis-Targeting Chimeras (PROTACs)

In PROTACs, N-Boc-PEG8-alcohol links a ligand that binds to a target protein with a moiety that recruits an E3 ubiquitin ligase enzyme. This mechanism allows for the selective degradation of unwanted proteins within cells, representing a novel therapeutic strategy for various diseases, including cancer .

Comparative Analysis with Similar Compounds

The following table summarizes key similarities and differences between N-Boc-PEG8-alcohol and related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Boc-PEG5-alcohol | Shorter PEG spacer | Different solubility and stability properties |

| N-Boc-PEG6-alcohol | Optimal PEG spacer length | Widely used in ADCs and PROTACs |

| N-Boc-PEG8-alcohol | Longer PEG spacer | Enhanced solubility but potential stability issues |

| Azido-PEG6-alcohol | Contains an azide functional group | Useful for click chemistry applications |

N-Boc-PEG8-alcohol is particularly noted for its balance between solubility and stability, making it advantageous for drug delivery applications .

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of N-Boc-PEG8-alcohol in various research contexts:

- Synthesis of ADCs : A study demonstrated that using N-Boc-PEG8-alcohol as a linker improved the therapeutic index of ADCs by enhancing their selectivity towards cancer cells while reducing systemic toxicity .

- Development of PROTACs : Research indicated that incorporating N-Boc-PEG8-alcohol into PROTAC designs significantly increased their ability to degrade target proteins effectively within cellular environments, showcasing its potential in targeted cancer therapies .

- Nanotechnology Applications : N-Boc-PEG8-alcohol has been utilized in developing nanocarriers for drug delivery systems, where its hydrophilic properties facilitate better interaction with biological membranes and improve drug solubility .

特性

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43NO10/c1-21(2,3)32-20(24)22-4-6-25-8-10-27-12-14-29-16-18-31-19-17-30-15-13-28-11-9-26-7-5-23/h23H,4-19H2,1-3H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRVSFPIFWXKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。